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Compound of Interest

Compound Name: 6-Chloro-2-hydroxyquinoline

Cat. No.: B161477

An In-Depth Technical Guide to 6-Chloro-2-hydroxyquinoline: Structure, Properties, and
Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
multitude of natural products and synthetic therapeutic agents. Its rigid, bicyclic aromatic
structure provides an excellent platform for designing molecules that can effectively interact
with biological targets. Within this important class of heterocycles, 6-chloro-2-
hydroxyquinoline holds particular significance. More accurately described by its predominant
tautomeric form, 6-chloro-1H-quinolin-2-one, this compound serves as a valuable intermediate
and a pharmacologically relevant scaffold in modern drug discovery. The presence of a chlorine
atom at the 6-position critically influences the molecule's electronic properties, lipophilicity, and
metabolic stability, often enhancing its therapeutic potential.[1][2]

This technical guide offers an in-depth exploration of 6-chloro-1H-quinolin-2-one, moving
beyond a simple data sheet to provide researchers, scientists, and drug development
professionals with a practical understanding of its molecular structure, tautomerism, synthesis,
and applications, grounded in established chemical principles.

Section 1: Molecular Structure and Physicochemical
Properties
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A foundational understanding of 6-chloro-2-hydroxyquinoline begins with the recognition of
its dynamic structural nature. This molecule exists in a tautomeric equilibrium, a chemical
phenomenon that dictates its physical and biological properties.

The Critical Role of Keto-Enol Tautomerism

6-Chloro-2-hydroxyquinoline (the enol or lactim form) rapidly interconverts with its keto (or
lactam) isomer, 6-chloro-1H-quinolin-2-one. For 2-hydroxyquinolines, this equilibrium
overwhelmingly favors the keto form due to the greater thermodynamic stability of the cyclic
amide (lactam) structure.[3] The crystal structure of the compound confirms that it exists as 6-
chloro-quinolin-2(1H)-one in the solid state.[4] This structural preference is paramount, as it
determines the molecule's hydrogen bonding capabilities and overall shape, which are key
determinants of its interaction with biological macromolecules.

Caption: Keto-enol tautomerism of 6-chloro-2-hydroxyquinoline.

Physicochemical Data Summary

The essential physicochemical properties of 6-chloro-1H-quinolin-2-one are summarized below.
This data is critical for experimental design, including solvent selection for synthesis,
purification, and formulation.

Property Value Reference(s)

IUPAC Name 6-chloro-1H-quinolin-2-one [4]
6-Chloro-2-hydroxyquinoline,

Synonyms

6-chloro carbostyril

CAS Number 1810-67-9 [5]
Molecular Formula CoHeCINO

Molecular Weight 179.60 g/mol

Appearance Off-white powder/solid [5]
Melting Point 265-269 °C
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Section 2: Synthesis and Reactivity

The synthesis of 2-quinolones is a well-established area of organic chemistry. The most reliable
and direct route for this class of compounds is the Knorr quinoline synthesis, which is favored
over other named reactions like the Conrad-Limpach synthesis that typically yield 4-quinolone

isomers.

Causality of the Knorr Synthesis

The Knorr synthesis involves the acid-catalyzed intramolecular cyclization of a 3-ketoanilide.
The choice of this pathway is logical and effective for producing 2-quinolones. The reaction
proceeds by first forming the 3-ketoanilide intermediate from an aniline and a (3-ketoester.
Under strong acid conditions (e.g., concentrated sulfuric acid), the carbonyl group of the
ketoanilide is protonated, activating it for electrophilic attack by the electron-rich aromatic ring
of the aniline moiety. This intramolecular electrophilic aromatic substitution is the key ring-
forming step, followed by dehydration to yield the final quinolone product.
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Starting Materials:
4-Chloroaniline &
Ethyl Acetoacetate

Step 1: Anilide Formation
(Condensation)

Intermediate: Catalyst:
Ethyl 3-((4-chlorophenyl)amino)but-2-enoate Conc. H2S04, Heat

Step 2: Intramolecular Cyclization
(Knorr Reaction)

Final Product:

6-chloro-4-methyl-1H-quinolin-2-one

Click to download full resolution via product page

Caption: Workflow for the Knorr synthesis of a 6-chloro-2-quinolone.

Representative Synthetic Protocol: Knorr Synthesis

This protocol describes the synthesis of a representative 6-chloro-2-quinolone derivative.
Obijective: To synthesize 6-chloro-4-methyl-1H-quinolin-2-one.
Materials:

e 4-Chloroaniline
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Ethyl acetoacetate

Concentrated Sulfuric Acid (Hz2SOa4)

Ethanol

e Ice
Procedure:
¢ Anilide Formation:

o In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1
equivalents).

o Add a catalytic amount of a weak acid (e.g., a drop of acetic acid) and stir the mixture at
room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the
starting aniline. This condensation reaction forms the (3-ketoanilide intermediate, which
may be used directly or after purification.

e Cyclization:

o Cool a flask containing concentrated sulfuric acid (typically 4-5 times the weight of the
anilide) in an ice bath to below 10 °C.

o Slowly and cautiously add the crude (3-ketoanilide intermediate to the cold sulfuric acid
with vigorous stirring, ensuring the temperature does not exceed 10 °C. Causality: This
exothermic addition must be controlled to prevent unwanted side reactions and ensure
safety.

o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and then heat to 80-100 °C for 1-2 hours. Monitor the reaction by TLC.
Causality: Heating provides the necessary activation energy for the intramolecular
electrophilic substitution and subsequent dehydration.

e Work-up and Isolation:
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o Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice
with stirring. This will precipitate the product.

o Collect the solid precipitate by vacuum filtration.

o Wash the solid thoroughly with cold water to remove residual acid, followed by a wash with
a cold dilute sodium bicarbonate solution, and finally with more cold water until the filtrate
is neutral.

o Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetic
acid) will yield the purified 6-chloro-4-methyl-1H-quinolin-2-one.

Section 3: Applications in Research and Drug
Development

The 6-chloro-2-quinolone scaffold is a "privileged structure” in medicinal chemistry, appearing
in numerous compounds investigated for therapeutic applications. Its value stems from its
ability to engage in key intermolecular interactions (hydrogen bonding via the lactam N-H and
C=0 groups) and the favorable physicochemical properties imparted by the chloro-substituent.

» Anticancer Activity: Derivatives of the quinolin-2-one core have demonstrated potent
antiproliferative and cytotoxic effects against various human cancer cell lines.[6][7] The
scaffold acts as a template for designing agents that can induce apoptosis and arrest the cell
cycle in cancer cells.[7][8] For instance, certain 6-chloro-quinoline derivatives have shown
significant growth inhibition of breast cancer cells.[2]

o Antimicrobial and Antitubercular Agents: The quinolone framework is famous for its
antibacterial properties (e.g., fluoroquinolones). More recently, the 2-quinolone variant has
been explored for novel antimicrobial applications. A notable study identified 2-aryl-
quinolones as inhibitors of cytochrome bd, a key component of the respiratory chain in
Mycobacterium tuberculosis, highlighting a potential strategy to combat tuberculosis.[9][10]

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the
synthesized compound. The predominance of the keto tautomer simplifies spectral
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Caption: Workflow for the analytical characterization of 6-chloro-1H-quinolin-2-one.

Expected Spectroscopic Signhatures

e 1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both
rings, with coupling patterns characteristic of their substitution. A key signal will be a broad
singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton of the
lactam.

» IR Spectroscopy: A strong, characteristic absorption band is expected between 1650-1680
cm™1, corresponding to the C=0 (amide) stretching vibration of the keto form. The broad O-H
stretch of the enol form (around 3200-3400 cm~1) would be absent or of very low intensity.

e Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M+) peak
at m/z 179 and a characteristic (M+2)* peak at m/z 181 with an intensity ratio of
approximately 3:1, which is indicative of the presence of a single chlorine atom.
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Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To assess the purity of the synthesized 6-chloro-1H-quinolin-2-one.
e Column: C18, 4.6 x 150 mm, 5 pm

e Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

o Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

o Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10%
B and re-equilibrate.

e Flow Rate: 1.0 mL/min
e Detection: UV at 254 nm

e Injection Volume: 10 pL

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).

The purity is calculated based on the area percentage of the main peak in the resulting
chromatogram. This method is self-validating; peak shape, retention time consistency, and
baseline resolution confirm the robustness of the analysis.

Section 5: Safety and Handling

6-Chloro-1H-quinolin-2-one is classified as an irritant. Standard laboratory safety protocols
should be strictly followed.

e Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause
respiratory irritation (H335).

e Precautions: Wear appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
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6-Chloro-2-hydroxyquinoline, existing predominantly as its 6-chloro-1H-quinolin-2-one
tautomer, represents a molecule of significant interest to the scientific community. Its synthesis
via the robust Knorr reaction is straightforward, and its structure provides a versatile platform
for derivatization. As research continues to uncover the therapeutic potential of quinolone-
based scaffolds in oncology and infectious diseases, a thorough technical understanding of this
key building block is indispensable for the development of next-generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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